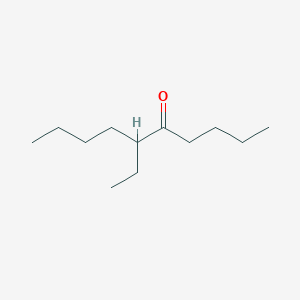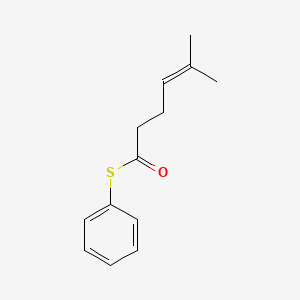
S-Phenyl 5-methylhex-4-enethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 5-methylhex-4-enethioate is an organic compound with the molecular formula C13H16OS. It is a thioester, characterized by the presence of a sulfur atom bonded to a carbonyl group and an alkene chain. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 5-methylhex-4-enethioate typically involves the reaction of 5-methylhex-4-enoic acid with thiophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the thioester is complete. The product is then purified by column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions for large-scale synthesis. This may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for purification, such as high-performance liquid chromatography (HPLC), can also enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl 5-methylhex-4-enethioate undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
S-Phenyl 5-methylhex-4-enethioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex thioesters and related compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the development of drugs targeting specific enzymes.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of S-Phenyl 5-methylhex-4-enethioate involves its interaction with specific molecular targets, such as enzymes. The thioester group can form covalent bonds with the active site of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and lead to various biological effects. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
S-Phenyl 5-methylhexanoate: Similar structure but lacks the double bond in the alkene chain.
S-Phenyl 5-methylhex-4-enol: Similar structure but contains an alcohol group instead of a thioester.
Uniqueness
S-Phenyl 5-methylhex-4-enethioate is unique due to the presence of both a thioester and an alkene group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
104322-69-2 |
|---|---|
Formule moléculaire |
C13H16OS |
Poids moléculaire |
220.33 g/mol |
Nom IUPAC |
S-phenyl 5-methylhex-4-enethioate |
InChI |
InChI=1S/C13H16OS/c1-11(2)7-6-10-13(14)15-12-8-4-3-5-9-12/h3-5,7-9H,6,10H2,1-2H3 |
Clé InChI |
CPRAAUOUVXITSC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=O)SC1=CC=CC=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


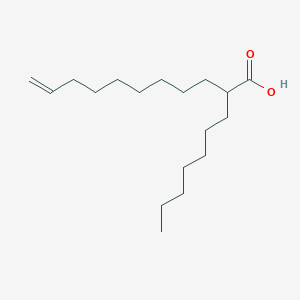
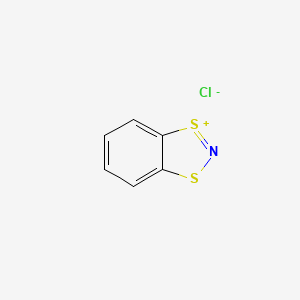
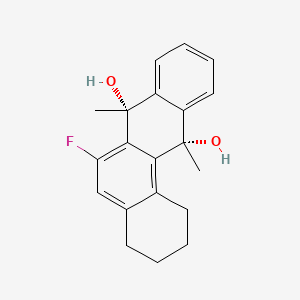

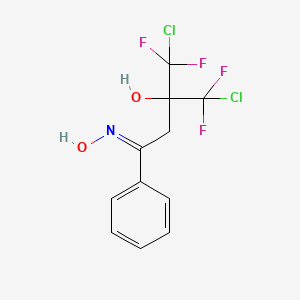
![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
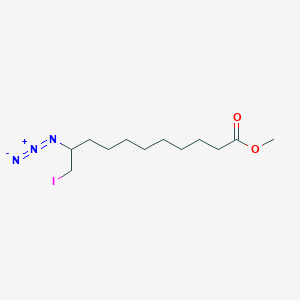
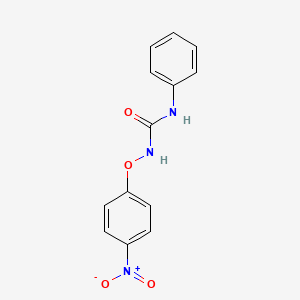
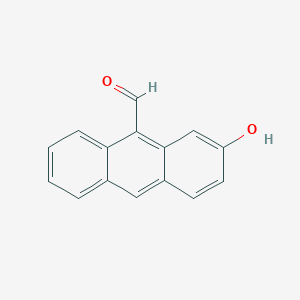
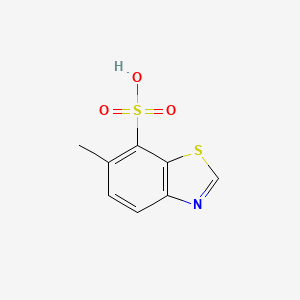
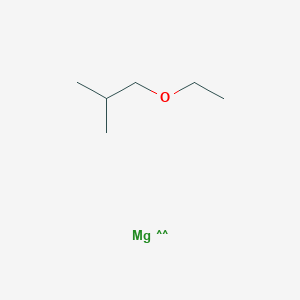
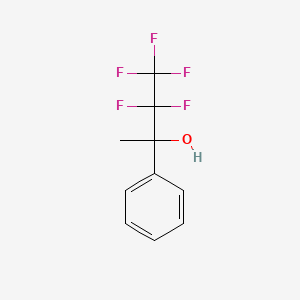
![2,2'-[1,2-Phenylenebis(oxy)]bis(N-octylacetamide)](/img/structure/B14344723.png)
